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molecular formula C10H9FO3 B8708544 Methyl 3-(4-fluorophenyl)-2-oxopropanoate

Methyl 3-(4-fluorophenyl)-2-oxopropanoate

Cat. No. B8708544
M. Wt: 196.17 g/mol
InChI Key: VYQRDWYQPOPUDF-UHFFFAOYSA-N
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Patent
US05393761

Procedure details

To a solution of p-toluidine (119.4 g) in conc. aqueous HCl (575 ml) was added a solution of NaNO2 (84.6 g) in water (500 ml) at 0°-5° C. during 1.5 h. The reaction mixture was added in one portion to a mixture of methyl 2-(4-fluorobenzyl)-3-oxobutanoate (250 g), KOH (220 g), water (0.5 l), ethanol (1.25 l) and ice (2 kg) under stirring. After reaction for 2 h at room temperature the reaction mixture was extracted with diethyl ether (2×2 l). The combined organic phases were washed with water (3 l) and dried (Na2SO4). Evaporation of the solvents afforded the crude 4-tolylhydrazone of methyl 2-oxo-3-(4-fluorophenyl)-propanoate (330 g), which was used without further purification.
Quantity
119.4 g
Type
reactant
Reaction Step One
Name
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
575 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
1.25 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(C)=CC=1.N([O-])=O.[Na+].[F:13][C:14]1[CH:28]=[CH:27][C:17]([CH2:18][CH:19](C(=O)C)[C:20]([O:22][CH3:23])=[O:21])=[CH:16][CH:15]=1.[OH-:29].[K+]>Cl.O.C(O)C>[O:29]=[C:19]([CH2:18][C:17]1[CH:27]=[CH:28][C:14]([F:13])=[CH:15][CH:16]=1)[C:20]([O:22][CH3:23])=[O:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
119.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
84.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
575 mL
Type
solvent
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
FC1=CC=C(CC(C(=O)OC)C(C)=O)C=C1
Name
Quantity
220 g
Type
reactant
Smiles
[OH-].[K+]
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Name
Quantity
1.25 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 2 h at room temperature the reaction mixture
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2×2 l)
WASH
Type
WASH
Details
The combined organic phases were washed with water (3 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C(C(=O)OC)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 330 g
YIELD: CALCULATEDPERCENTYIELD 150.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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